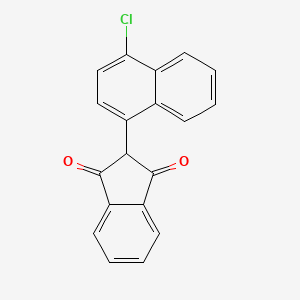

2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

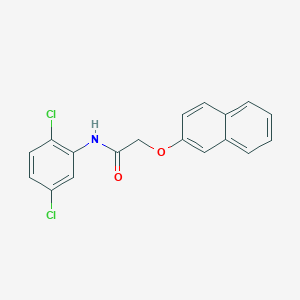

2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione, also known as Cl-NQ, is a synthetic organic compound with a molecular formula of C18H10ClO2. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione as a fluorescent probe for ROS detection involves the oxidation of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione by ROS to form a highly fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the system. 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been shown to have high selectivity and sensitivity for detecting various types of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals.

Biochemical and Physiological Effects:

2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been reported to have low toxicity and minimal interference with cellular functions, making it a useful tool for studying ROS-related biological processes. In addition to ROS detection, 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has also been used in studies of mitochondrial dysfunction, oxidative stress, and inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione in different biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is its high selectivity and sensitivity for detecting ROS in living systems, allowing for real-time monitoring and visualization of ROS dynamics. Moreover, 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has low toxicity and minimal interference with cellular functions, making it a useful tool for studying ROS-related biological processes. However, one of the limitations of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is its relatively short fluorescence lifetime, which may limit its use in some applications. In addition, the synthesis of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione is complex and time-consuming, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for the development and application of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione. One potential direction is to modify the chemical structure of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione to improve its fluorescence properties, such as increasing the fluorescence lifetime or enhancing the fluorescence quantum yield. Another direction is to explore the use of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione in other biological systems, such as animal models and clinical samples, to further understand its potential applications in disease diagnosis and treatment. Moreover, the combination of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione with other imaging techniques, such as confocal microscopy and multi-photon microscopy, may provide new insights into the dynamic behavior of ROS in living systems.

Synthesis Methods

2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 4-chloro-1-naphthol with 2-hydroxy-1,3-indanedione, followed by cyclization and oxidation reactions. The final product can be obtained through crystallization and purification steps. This synthesis method has been well-established and can produce high yields of 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione with high purity.

Scientific Research Applications

2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione has been extensively used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells and tissues. ROS are highly reactive molecules that play critical roles in various biological processes, including cell signaling, metabolism, and immune response. However, excessive ROS production can cause oxidative stress and damage to cellular components, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(4-chloro-1-naphthyl)-1H-indene-1,3(2H)-dione can selectively interact with ROS and generate a fluorescence signal, allowing for real-time monitoring and visualization of ROS dynamics in living systems.

properties

IUPAC Name |

2-(4-chloronaphthalen-1-yl)indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMLVYSEQLNPJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)

![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)

acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)